1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethan-1-one 1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 70107-39-0
VCID: VC15909431
InChI: InChI=1S/C16H18O4/c1-11(17)13-9-16(10-18-15(2,3)20-16)19-14(13)12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3
SMILES:
Molecular Formula: C16H18O4
Molecular Weight: 274.31 g/mol

1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethan-1-one

CAS No.: 70107-39-0

Cat. No.: VC15909431

Molecular Formula: C16H18O4

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethan-1-one - 70107-39-0

Specification

CAS No. 70107-39-0
Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
IUPAC Name 1-(2,2-dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone
Standard InChI InChI=1S/C16H18O4/c1-11(17)13-9-16(10-18-15(2,3)20-16)19-14(13)12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3
Standard InChI Key PTHLSQSIQPHNEB-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(OC2(C1)COC(O2)(C)C)C3=CC=CC=C3

Introduction

1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethan-1-one is a complex organic compound with a unique molecular structure. It belongs to the spiro compound class, which features a central atom (usually carbon) bonded to two rings. The compound's structure includes a trioxaspiro[4.4]nonane core with a phenyl group attached at the 7-position and a dimethyl group at the 2-position. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, and potential applications.

Synthesis Methods

The synthesis of 1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethan-1-one typically involves multi-step reactions starting from simpler spiro compounds. Common methods include:

  • Condensation Reactions: These involve combining appropriate precursors in the presence of catalysts to form the spiro ring system.

  • Functional Group Transformations: Adding or modifying functional groups, such as introducing the phenyl and dimethyl groups, can be achieved through various organic reactions like Friedel-Crafts acylation or alkylation.

Potential Applications

While specific applications for this compound are not well-documented, spiro compounds in general have been explored for their potential in:

  • Pharmaceuticals: Many spiro compounds exhibit biological activity and are studied for their therapeutic potential.

  • Materials Science: The unique structures of spiro compounds can be useful in designing new materials with specific optical or electrical properties.

Data Table: Comparison of Related Spiro Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight
Methanone,(2,2-dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)phenyl-81107-64-4C21H20O4Not specified
1,6-Dioxaspiro[4.4]nona-3,8-diene174307-63-2C7H8O2124.137
1-Thiaspiro[4.4]nonan-6-one154470-63-0C8H12OS156.248

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